

N-9-Methoxynonyldeoxynojirimycin: A Comparative Analysis of its Selectivity Index in Antiviral Research

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Compound of Interest		
Compound Name:	N-9- Methoxynonyldeoxynojirimycin	
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[City, State] – A comprehensive analysis of **N-9-Methoxynonyldeoxynojirimycin** (UV-4B), a promising host-targeted antiviral agent, reveals a favorable selectivity index against Dengue virus (DENV), underscoring its potential as a therapeutic candidate. This guide provides a detailed comparison of UV-4B's performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of novel antiviral compounds.

N-9-Methoxynonyldeoxynojirimycin is an iminosugar that functions by inhibiting the host's endoplasmic reticulum (ER) α -glucosidases I and II.[1][2][3][4][5][6] This targeted inhibition disrupts the proper folding of viral glycoproteins, a critical step for the assembly and secretion of many enveloped viruses.[2][3][5][6]

Benchmarking the Selectivity Index

The selectivity index (SI) is a critical parameter in drug development, representing the ratio of a compound's cytotoxicity to its antiviral activity. A higher SI value indicates a more favorable therapeutic window, signifying that the compound is more effective at inhibiting the virus at concentrations that are not toxic to host cells. The SI is calculated using the following formula:



SI = CC50 / EC50

Where:

- CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.
- EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of the viral replication.

The following table summarizes the antiviral activity and cytotoxicity of **N-9-Methoxynonyldeoxynojirimycin** (UV-4B) against Dengue virus (DENV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) in various human cell lines.



Compoun d	Virus	Cell Line	EC50 (μM)	СС50 (µМ)	Selectivit y Index (SI)	Referenc e
N-9- Methoxyno nyldeoxyno jirimycin (UV-4B)	DENV-2	HUH-7 (Human Liver)	23.75	>500	>21.05	[1][7]
N-9- Methoxyno nyldeoxyno jirimycin (UV-4B)	DENV-2	SK-N-MC (Human Neuron)	49.44	>500	>10.11	[1][7]
N-9- Methoxyno nyldeoxyno jirimycin (UV-4B)	DENV-2	HFF-1 (Human Skin)	37.38	>500	>13.38	[1][7]
N-9- Methoxyno nyldeoxyno jirimycin (UV-4B)	SARS- CoV-2 (Wild Type)	ACE2- A549 (Human Lung)	2.694	>500	>185.59	[7]
N-9- Methoxyno nyldeoxyno jirimycin (UV-4B)	SARS- CoV-2 (Wild Type)	Caco-2 (Human Colon)	2.489	>500	>200.88	[7]
N-9- Methoxyno nyldeoxyno jirimycin (UV-4B)	SARS- CoV-2 (Beta Variant)	ACE2- A549 (Human Lung)	4.369	>500	>114.44	[7]



Experimental Protocols Determination of 50% Effective Concentration (EC50)

The antiviral activity of **N-9-Methoxynonyldeoxynojirimycin** (UV-4B) was assessed in various human cell lines, including HUH-7 (liver), SK-N-MC (neuronal), HFF-1 (skin), ACE2-A549 (lung), and Caco-2 (colon).[1][8][9]

- Cell Seeding: Cells were seeded in 96-well plates at a predetermined density to ensure a confluent monolayer at the time of infection.
- Viral Infection: Cells were infected with the respective virus (Dengue virus or SARS-CoV-2) at a specific multiplicity of infection (MOI).
- Compound Treatment: Immediately following infection, cells were treated with serial dilutions of UV-4B.
- Incubation: The plates were incubated at 37°C in a 5% CO2 environment for a duration appropriate for the virus replication cycle.
- Quantification of Viral Replication: The extent of viral replication was quantified using
 methods such as plaque assays, which determine the number of infectious virus particles, or
 by measuring viral RNA levels using quantitative reverse transcription PCR (qRT-PCR).
- Data Analysis: The EC50 value was calculated by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Determination of 50% Cytotoxic Concentration (CC50)

The cytotoxicity of **N-9-Methoxynonyldeoxynojirimycin** (UV-4B) was evaluated in parallel with the antiviral assays.

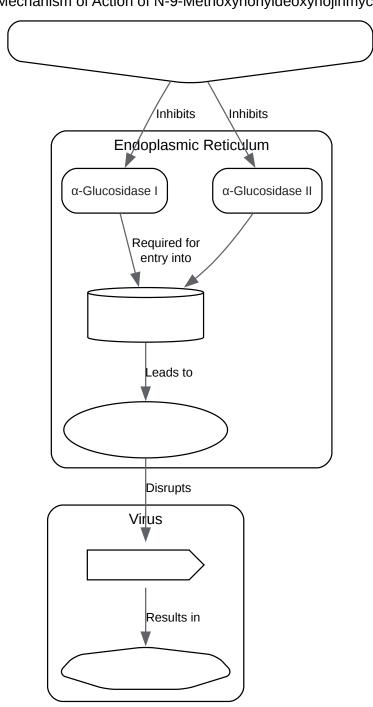


- Cell Seeding: Cells were seeded in 96-well plates at the same density as for the antiviral assay.
- Compound Treatment: Cells were treated with the same serial dilutions of UV-4B as used in the EC50 determination.
- Incubation: The plates were incubated for the same duration as the antiviral assay.
- Cell Viability Assay: Cell viability was assessed using a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of viable cells.
- Data Analysis: The CC50 value was determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve. A study on differentiated normal human bronchial epithelial cells determined the CC50 of UV-4B to be greater than 500 μM.[7]

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the role of **N-9-Methoxynonyldeoxynojirimycin**, the following diagrams illustrate its mechanism of action and the experimental workflow for determining its selectivity index.





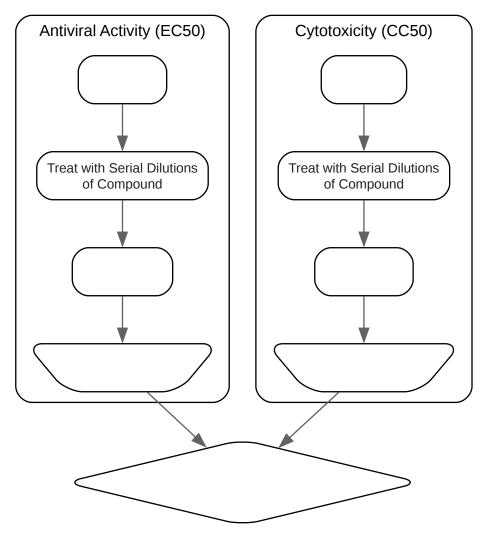
Mechanism of Action of N-9-Methoxynonyldeoxynojirimycin

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Caption: Mechanism of N-9-Methoxynonyldeoxynojirimycin Action



Experimental Workflow for Determining Selectivity Index



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Caption: Selectivity Index Determination Workflow

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